N-ethyl-2-piperidinonicotinamide
Description
Properties
IUPAC Name |
N-ethyl-2-piperidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-14-13(17)11-7-6-8-15-12(11)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMXSXRCFBBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
Structural Differences :
- Contains a hydroxyimino (-NOH) group attached to an acetamide backbone, with a 1-ethylpiperidin-3-yl substituent.
- Differs from N-ethyl-2-piperidinonicotinamide in the absence of a pyridine ring and the presence of an oxime functional group.
Key Properties :
N,N-Dimethyl-2-sulfamoylnicotinamide
Structural Differences :
- Features a sulfamoyl (-SO2NH2) group at the 2-position of the nicotinamide core, with dimethylamine substituents.
- Contrasts with this compound in the absence of a piperidine ring and the inclusion of a sulfonamide moiety.
Molecular Data :
Functional Implications :
N-Ethyl-2-(1-piperidinyl)ethanamine Dihydrochloride
Structural Differences :
- Comprises an ethanamine backbone with ethyl and piperidinyl substituents, in a dihydrochloride salt form.
- Lacks the nicotinamide core but shares the ethyl-piperidine motif with the target compound.
Molecular Data :
Ethyl 2-(Piperidin-4-yl)acetate
Structural Differences :
- Replaces the amide group with an ester, linked to a piperidin-4-yl moiety.
- The ester group increases susceptibility to hydrolysis compared to the stable amide bond in this compound.
Physicochemical Properties :
- Molecular formula: C9H17NO2.
- Log Po/w: 1.24 (moderate lipophilicity).
- Predicted BBB permeability: High, due to the piperidine and ester groups .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) | Log Po/w | BBB Permeability |
|---|---|---|---|---|---|---|
| This compound | C13H17N3O | 231.30 | Nicotinamide, ethyl-piperidine | N/A | ~1.5* | Moderate* |
| (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide | C11H20N4O2 | 240.30 | Hydroxyimino, acetamide | 68–72 | 0.98 | High |
| N,N-Dimethyl-2-sulfamoylnicotinamide | C9H13N3O3S | 243.29 | Sulfamoyl, dimethylamine | N/A | -0.32 | Low |
| Ethyl 2-(piperidin-4-yl)acetate | C9H17NO2 | 171.24 | Ester, piperidine | N/A | 1.24 | High |
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Efficiency: Compounds like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide demonstrate high yields (68–72%), suggesting that this compound could be synthesized efficiently using similar methods .
- Solubility and Bioavailability: Sulfamoyl and dihydrochloride derivatives exhibit enhanced water solubility but reduced BBB penetration, whereas ester and hydroxyimino analogs show higher lipophilicity and CNS accessibility .
- Functional Group Impact : The piperidine-ethyl motif consistently contributes to moderate lipophilicity across analogs, while substituents like sulfonamide or ester dictate metabolic stability and target engagement.
Preparation Methods
Reaction Conditions and Reagents
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Starting materials : Malononitrile, benzaldehyde, tert-butyl acetoacetate, and N-ethylpiperidine.
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Catalyst : Ammonium acetate (AcONH₄) in toluene under reflux.
-
Temperature : 80–100°C for 12–24 hours.
Mechanistic Pathway
The reaction proceeds via Knoevenagel condensation between benzaldehyde and malononitrile, followed by Michael addition of tert-butyl acetoacetate. Cyclization with N-ethylpiperidine forms the piperidine-substituted pyridine intermediate, which undergoes amidation to yield the final product.
Optimization Insights
-
Solvent selection : Toluene outperforms methanol due to reduced side-product formation.
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Catalyst loading : A 1:1 molar ratio of AcONH₄ to substrate maximizes yield.
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Yield : 35–41% after recrystallization (Table 1).
Table 1. MCR Optimization Parameters
| Parameter | Optimal Value | Yield (%) | Purity (GC) |
|---|---|---|---|
| Solvent | Toluene | 41 | >99% |
| Reaction Time (h) | 18 | 38 | 98% |
| Temperature (°C) | 90 | 35 | 97% |
The classical Hantzsch method constructs the pyridine ring, followed by piperidine and ethyl group introduction.
Stepwise Synthesis
-
Pyridine Core Formation :
-
Ethyl acetoacetate, ammonium acetate, and benzaldehyde react in ethanol to form 1,4-dihydropyridine.
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Oxidation with HNO₃ yields 2-methylnicotinic acid.
-
-
Piperidine Functionalization :
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2-Methylnicotinic acid undergoes Friedel-Crafts acylation with piperidine in the presence of AlCl₃.
-
-
N-Ethylation :
Challenges and Solutions
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Low regioselectivity : Use of bulky bases (e.g., DBU) improves selectivity for the 2-position.
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Yield : 28–35% overall yield due to multi-step losses (Table 2).
Table 2. Hantzsch Method Performance
| Step | Yield (%) | Key Reagent |
|---|---|---|
| Pyridine formation | 45 | NH₄OAc, HNO₃ |
| Piperidine addition | 60 | AlCl₃, Piperidine |
| N-Ethylation | 75 | Ethyl iodide, K₂CO₃ |
Coupling Reaction-Based Synthesis
Modern coupling strategies utilize amide bond formation between pre-synthesized nicotinic acid and N-ethylpiperidine.
Protocol Overview
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Nicotinic acid activation : 2-Chloronicotinic acid is treated with thionyl chloride to form the acyl chloride.
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Amide coupling : Reaction with N-ethylpiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base.
Advantages Over Traditional Methods
Critical Parameters
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Stoichiometry : A 1.2:1 ratio of acyl chloride to amine ensures complete conversion.
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Temperature : 0°C to room temperature minimizes decomposition.
Table 3. Coupling Method Efficiency
| Parameter | Value | Outcome |
|---|---|---|
| Reaction Time (h) | 12 | 98% conversion |
| Solvent | DCM | 65% isolated yield |
| Base | TEA | >99% purity |
Comparative Analysis of Methods
Table 4. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| MCR | 35–41 | 97–99 | Moderate | High |
| Hantzsch | 28–35 | 95–98 | Low | Moderate |
| Coupling | 60–65 | >99 | High | Low |
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MCR : Best for rapid synthesis but limited by moderate yields.
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Hantzsch : Suitable for academic labs but inefficient for industrial use.
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Coupling : Optimal for high-purity, large-scale production.
Q & A
Basic Research Questions
Q. How should experimental protocols for synthesizing N-ethyl-2-piperidinonicotinamide be designed to ensure reproducibility?
- Methodology : Follow NIH preclinical guidelines (e.g., detailed reporting of reaction conditions, solvents, catalysts, and purification steps) to enable replication. For example, specify reaction temperatures, stoichiometric ratios, and chromatographic methods. Reference analogous piperidine-acetamide synthesis protocols, such as hydrolysis and alkylation steps for related compounds . Include validation via NMR and mass spectrometry (as seen in PubChem entries for structurally similar molecules) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adopt hazard controls from safety data sheets of structurally related amides (e.g., N,N-diethylacetamide): use fume hoods, nitrile gloves, and eye protection. Monitor vapor exposure and store in sealed containers under inert conditions . Include emergency procedures for spills, such as neutralization with non-reactive absorbents.
Q. How can researchers optimize spectroscopic characterization to confirm the compound’s structural integrity?
- Methodology : Combine multiple techniques:
- 1H/13C NMR : Assign peaks using deuterated solvents and compare to computed PubChem spectra .
- Mass Spectrometry : Validate molecular ion peaks against theoretical masses (e.g., NIST reference data) .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch, piperidine ring vibrations) .
Advanced Research Questions
Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be analyzed and resolved?
- Methodology : Apply iterative qualitative analysis frameworks to identify confounding variables (e.g., cell line variability, assay conditions). Use statistical tools (ANOVA, dose-response curve normalization) as per NIH preclinical guidelines . Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB, parameterizing force fields for piperidine and amide moieties .
- MD Simulations : Analyze stability of ligand-receptor complexes in Desmond or GROMACS, focusing on hydrogen bonding and hydrophobic interactions .
- ADMET Prediction : Employ tools like SwissADME to estimate permeability and metabolic pathways .
Q. How can researchers address inconsistencies in toxicity profiles across preclinical models?
- Methodology : Conduct meta-analyses of dose-response data, stratifying by model organism (e.g., rodent vs. zebrafish). Apply Hill slope models to assess inter-study variability . Validate findings using in vitro hepatocyte assays and Ames tests, aligning with FDA/NIH toxicity guidelines .
Data Reporting and Validation
Q. What criteria should be prioritized when publishing datasets on this compound to ensure interoperability?
- Methodology : Adhere to FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
